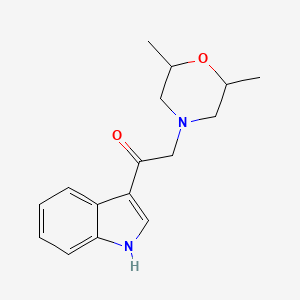
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as AMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and material science. AMBC is a benzoxazine derivative that exhibits unique properties, such as high thermal stability, good solubility, and excellent mechanical properties.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has shown promising results as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria. 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been studied for its potential use as an anticancer agent, with results showing inhibition of cancer cell growth and induction of apoptosis. In the field of material science, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its use as a monomer in the synthesis of polymer composites, which exhibit improved mechanical properties and thermal stability.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an antibacterial agent is not fully understood. However, it is believed to act by disrupting the bacterial cell membrane, leading to cell death. As an anticancer agent, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to induce apoptosis through the activation of caspase-3, a key enzyme involved in programmed cell death. The exact mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in the synthesis of polymer composites is also not fully understood, but it is believed to involve the formation of crosslinks between polymer chains, leading to improved mechanical properties.
Biochemical and Physiological Effects:
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide also exhibits good solubility in a variety of solvents, making it easy to handle and process. However, one limitation of using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of new antibacterial agents based on the structure of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. Another area of research is the synthesis of new polymer composites using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a monomer, with the aim of improving their mechanical properties and thermal stability. Additionally, further studies are needed to fully understand the mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an anticancer agent and to explore its potential use in cancer therapy.
Conclusion:
In conclusion, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a synthetic compound that has shown promising results in scientific research for its potential applications in medicine and material science. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production. 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide exhibits unique properties, such as high thermal stability, good solubility, and excellent mechanical properties, which make it a promising candidate for use in various fields of science. Further research is needed to fully understand the biochemical and physiological effects of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and to explore its potential use in various applications.
Synthesemethoden
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized through a one-pot reaction of 4-acetylbiphenyl, N-methylurea, and paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and dehydration, to yield 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a white crystalline powder. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-7-11(12(16)13-2)17-10-6-4-3-5-9(10)14/h3-6,11H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJAKTRVARSELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)



![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)

![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)


![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)